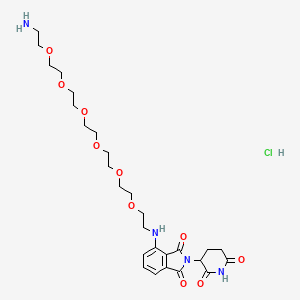

Thalidomide-NH-PEG6-NH2 (hydrochloride)

Description

Foundational Concepts of Targeted Protein Degradation (TPD)

Targeted protein degradation is a therapeutic modality that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POI). nih.gov The UPS is a complex and essential pathway responsible for maintaining protein homeostasis. glpbio.cn The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). targetmol.com The E3 ligase is the substrate recognition component of this system, responsible for identifying specific proteins for degradation. cellgs.com TPD utilizes small molecules to induce proximity between a target protein and an E3 ligase, forming a ternary complex. glpbio.cn This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E2 enzyme to the target protein. targetmol.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides. glpbio.cn A key advantage of TPD is its catalytic nature; a single degrader molecule can induce the degradation of multiple target protein molecules. nih.gov

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

The concept of PROTACs was first introduced in 2001 by Crews and Deshaies, marking a significant milestone in the development of TPD. nih.govbroadpharm.com The initial PROTACs were peptide-based, which, while demonstrating the feasibility of the approach, had limitations in terms of cell permeability and stability. medchemexpress.com A major breakthrough occurred with the development of all-small-molecule PROTACs, which overcame many of the pharmacokinetic challenges associated with their peptide-based predecessors. medchemexpress.comtargetmol.com These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. nih.gov The evolution of PROTACs has been rapid, with a growing number of these molecules entering clinical trials for various diseases, particularly cancer. bldpharm.comrsc.org The design and optimization of the linker, as well as the choice of E3 ligase ligand, are critical for the efficacy and selectivity of PROTACs. bldpharm.com

Significance of E3 Ubiquitin Ligase Recruitment in PROTAC Strategy

The recruitment of an E3 ubiquitin ligase is the cornerstone of the PROTAC strategy. nih.gov With over 600 E3 ligases encoded in the human genome, there is a vast potential for developing highly specific and tissue-selective PROTACs. cellgs.comtargetmol.com However, only a handful of E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), have been extensively utilized in PROTAC design. The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.

Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for the CRBN E3 ligase. glpbio.cnmedchemexpress.com The discovery that thalidomide exerts its therapeutic effects by binding to CRBN and inducing the degradation of specific neosubstrates was a pivotal moment in the field of TPD. This understanding has paved the way for the rational design of CRBN-recruiting PROTACs for a wide range of target proteins. rsc.org

The compound at the center of this article, Thalidomide-NH-PEG6-NH2 (hydrochloride) , is a chemical tool specifically designed to leverage the CRBN-mediated degradation pathway. It consists of a thalidomide moiety for CRBN binding, a six-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group (NH2). The hydrochloride salt form is often used to improve solubility. This molecule serves as a versatile building block for the synthesis of PROTACs, where the terminal amine can be readily conjugated to a ligand for a specific protein of interest. targetmol.com

Properties

Molecular Formula |

C27H41ClN4O10 |

|---|---|

Molecular Weight |

617.1 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C27H40N4O10.ClH/c28-6-8-36-10-12-38-14-16-40-18-19-41-17-15-39-13-11-37-9-7-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-4-5-23(32)30-25(22)33;/h1-3,22,29H,4-19,28H2,(H,30,32,33);1H |

InChI Key |

WXPOWWGXEHCJTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN.Cl |

Origin of Product |

United States |

Cereblon Crbn As a Canonical E3 Ubiquitin Ligase in Protac Systems

Discovery and Molecular Identification of CRBN

The discovery of Cereblon (CRBN) is directly linked to research into the tragic teratogenic effects of thalidomide (B1683933). In 2010, CRBN was identified as the primary cellular target to which thalidomide binds. nih.govnih.gov This discovery was a significant breakthrough in understanding the molecular basis of the severe birth defects associated with thalidomide use in the late 1950s and early 1960s. Researchers used techniques like affinity chromatography with thalidomide derivatives to isolate the protein from cellular extracts, leading to its identification. nih.gov

Molecular studies revealed that CRBN is a protein composed of 442 amino acids and is encoded by the CRBN gene. nih.govnih.gov While it is part of the Lon protease family, it does not possess proteolytic activity itself. Instead, it acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.gov The high degree of conservation of CRBN across various species points to its fundamental biological significance.

Functional Role of CRBN within the Cullin-RING Ligase 4 (CRL4) Complex

Cereblon is an integral component of the Cullin-RING Ligase 4 (CRL4) complex, a multi-protein assembly that functions as an E3 ubiquitin ligase. nih.govnih.gov The CRL4 complex is a key part of the ubiquitin-proteasome system, which is responsible for the degradation of many proteins within the cell. The core of the CRL4 complex consists of Cullin 4 (CUL4), which provides a structural scaffold; Ring-Box Protein 1 (RBX1), which recruits the E2 ubiquitin-conjugating enzyme; and DNA Damage-Binding Protein 1 (DDB1), which serves as an adaptor, linking the substrate receptor to the CUL4 scaffold. nih.govnih.gov

CRBN directly associates with DDB1, thereby becoming part of the CRL4CRBN complex. nih.govnih.gov In this role, CRBN functions as the substrate receptor, tasked with recognizing and binding to specific proteins targeted for ubiquitination and subsequent destruction by the 26S proteasome. nih.govuniprot.org The modular design of the CRL complex, which allows for different substrate receptors to be incorporated, provides a versatile mechanism for regulating a multitude of cellular processes.

Endogenous Substrate Recognition and Ubiquitination by CRBN

In its natural state, the CRL4CRBN complex regulates the levels of several endogenous proteins, a process essential for maintaining cellular health. The recognition of these native substrates by CRBN is critical for various biological functions. researchgate.net One of the well-characterized endogenous substrates of CRBN is the homeobox transcription factor MEIS2. nih.govresearchgate.netnih.gov The degradation of MEIS2 by the CRL4CRBN complex is important for normal limb development. researchgate.net

The process of substrate recognition involves a specific binding pocket on the CRBN protein. nih.govbiorxiv.orgresearchgate.net When an endogenous substrate binds to this pocket, it is marked for destruction by the CRL4CRBN complex through the attachment of multiple ubiquitin molecules. This polyubiquitination is carried out by an E2-conjugating enzyme recruited by RBX1. The attached ubiquitin chain serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.

Mechanism of Thalidomide Interaction with CRBN

The interaction between thalidomide and its derivatives with CRBN is fundamental to their use in both therapy and research. This interaction repurposes the CRL4CRBN complex, redirecting its activity towards proteins that are not its natural targets.

Structural Basis of Thalidomide-CRBN Binding

Thalidomide binds to a specific hydrophobic pocket located in the C-terminal region of the CRBN protein. rsc.orgadelphi.edu This binding is facilitated by a "tri-tryptophan pocket" (W380, W386, and W400) that engages the glutarimide (B196013) ring of the thalidomide molecule. researchgate.netscispace.com The phthalimide (B116566) portion of thalidomide is more exposed to the solvent. adelphi.edu The integrity of the glutarimide ring is crucial for this interaction; modifications to this ring can prevent binding to CRBN. semanticscholar.org

| Key Residues in Thalidomide Binding Pocket | Type of Interaction |

| Tryptophan 380 (W380) | Aromatic Stacking |

| Tryptophan 386 (W386) | Aromatic Stacking |

| Tryptophan 400 (W400) | Aromatic Stacking |

This table outlines the key amino acid residues within the CRBN binding pocket that are essential for the interaction with thalidomide.

Ligand-Induced Conformational Changes in CRBN

The binding of thalidomide to CRBN induces a conformational change in the protein, altering the shape of the substrate-binding pocket. lander-lab.comnih.gov This change creates a new surface on the protein, effectively remodeling the interface for substrate binding. rsc.org This "molecular glue" mechanism is a key aspect of how thalidomide and its derivatives function. The thalidomide molecule itself becomes part of this new binding surface, allowing for the recruitment of proteins that would not normally interact with CRBN. rsc.org

Recruitment and Degradation of Neo-Substrates by the Thalidomide-CRBN Complex

The thalidomide-induced conformational change in CRBN enables the recruitment of "neo-substrates"—proteins that are not the natural targets of CRBN. nih.govrsc.org A prime example of such neo-substrates includes the Ikaros family of zinc finger transcription factors, IKZF1 and IKZF3. researchgate.netnih.govnih.gov

Ikaros Family Zinc Finger (IKZF1/3) Proteins

The Ikaros family of zinc finger transcription factors, particularly Ikaros (IKZF1) and Aiolos (IKZF3), are well-established "neosubstrates" of Cereblon, meaning they are not natural targets of CRBN but are recruited for degradation in the presence of certain small molecules. acs.orgresearchgate.net The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) are known to induce the degradation of IKZF1 and IKZF3 by binding to CRBN and altering its substrate specificity. acs.orgthebiogrid.org This mechanism is central to the therapeutic effects of these drugs in multiple myeloma. acs.org

In the context of PROTACs, the degradation of IKZF1 and IKZF3 can be an intended therapeutic outcome or an off-target effect. nih.gov The design of the PROTAC, specifically the choice of the CRBN ligand and the point of linker attachment, can influence the degradation of these neosubstrates. nih.gov For instance, some pomalidomide-based homo-PROTACs have been designed to be highly potent degraders of CRBN itself, with minimal effects on IKZF1 and IKZF3. acs.org Conversely, certain PROTACs can be engineered to be potent degraders of both a primary target and IKZF1/3, creating a "triple degrader." nih.gov

Research has shown that the degradation of IKZF1 and IKZF3 is dependent on the formation of the ternary complex between the PROTAC, CRBN, and the neosubstrate. bio-techne.com The efficiency of degradation can be quantified by parameters such as the DC50 (concentration for 50% degradation) and Dmax (maximum level of degradation). bio-techne.com For example, a tool degrader, TL 12-186, which consists of pomalidomide linked to a promiscuous kinase inhibitor, demonstrated pronounced degradation of both IKZF1 and IKZF3 in RPMI 8266 cells. bio-techne.com

| Compound | Target(s) | IKZF1 Dmax (%) | IKZF3 Dmax (%) |

|---|---|---|---|

| TL 12-186 | Kinases, IKZF1, IKZF3 | 88.47 | 98.83 |

| Pomalidomide | IKZF1, IKZF3 | Data not specified | Data not specified |

| Lenalidomide | IKZF1, IKZF3 | Less than 50 | Data not specified |

This table presents data on the maximum degradation (Dmax) of IKZF1 and IKZF3 by different compounds, highlighting the varying efficiencies of these molecules in inducing the degradation of these specific neosubstrates. bio-techne.com

SALL4 Transcription Factor

The transcription factor Sal-like protein 4 (SALL4) has been identified as a critical thalidomide-dependent neosubstrate of Cereblon. nih.govnih.gov This discovery has provided significant insight into the molecular mechanisms underlying the teratogenic effects of thalidomide. elifesciences.orgfrontiersin.org Loss-of-function mutations in the SALL4 gene in humans are known to cause conditions such as Duane-radial ray syndrome, which shares clinical features with thalidomide embryopathy, including limb malformations. nih.govfrontiersin.org

The degradation of SALL4 is initiated by the binding of thalidomide to CRBN, which then enables the recruitment of SALL4 to the CRL4^CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation. nih.govresearchgate.net This process is dependent on both CRBN and a functional proteasome. researchgate.net The interaction is highly specific, and species-specific variations in the SALL4 protein sequence can determine whether degradation occurs. nih.gov For example, SALL4 is degraded in rabbits, which are sensitive to thalidomide-induced teratogenicity, but not in mice, which are resistant. nih.gov

The identification of SALL4 as a neosubstrate of CRBN was achieved through methods such as mass spectrometry-based proteomics, which detected a significant reduction in SALL4 levels in human embryonic stem cells treated with thalidomide. nih.gov Further in vitro binding assays have confirmed that the binding of SALL4 to the CRL4^CRBN complex is dependent on the presence of an IMiD. nih.gov The specific zinc finger domains of SALL4, particularly the second zinc finger (ZnF2), have been identified as the "degron" responsible for this IMiD-dependent interaction with CRBN. elifesciences.org

| Finding | Experimental Approach | Reference |

|---|---|---|

| SALL4 is a bona fide IMiD-dependent CRL4^CRBN target. | Mass spectrometry-based proteomics in human embryonic stem cells. | nih.gov |

| IMiD-dependent binding of SALL4 to CRL4 is confirmed. | In vitro binding assays with purified proteins. | nih.gov |

| SALL4 degradation is dependent on CRBN and the proteasome. | Immunoblot analysis in CRBN knockout and wild-type cells with proteasome inhibitors. | researchgate.net |

| SALL4's second zinc finger (ZnF2) is the critical degron. | TR-FRET assays and mutagenesis studies. | elifesciences.org |

This table summarizes key experimental findings that have elucidated the mechanism of SALL4 degradation mediated by Cereblon in the presence of immunomodulatory drugs.

Thalidomide Nh Peg6 Nh2 Hydrochloride As a Specialized Crbn E3 Ligase Ligand Linker Conjugate

Structural Design Principles of Thalidomide-NH-PEG6-NH2 (hydrochloride) for PROTAC Applications

The effectiveness of a PROTAC is not merely the sum of its parts; it is determined by the precise interplay between the E3 ligase ligand, the linker, and the POI ligand. The design of Thalidomide-NH-PEG6-NH2 (hydrochloride) is a deliberate choice of components, each serving a critical function in the context of targeted protein degradation.

Thalidomide (B1683933) and its analogs (known as immunomodulatory drugs or IMiDs) are among the most widely used E3 ligase ligands in PROTAC design. researchgate.net Their biological activity stems from their ability to act as "molecular glues," binding directly to Cereblon (CRBN). nih.govnih.gov CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov

The interaction is highly specific. The thalidomide molecule fits into a binding site on CRBN known as the tri-tryptophan (tri-Trp) pocket. researchgate.netsemanticscholar.org Structural studies have revealed that the glutarimide (B196013) ring of thalidomide is essential for this binding, inserting deep into the pocket, while the phthalimide (B116566) ring remains more solvent-exposed. nih.govresearchgate.netresearchgate.net This orientation is crucial, as it allows the phthalimide ring to be modified with a linker without disrupting the critical binding to CRBN. By binding to CRBN, the thalidomide moiety effectively "reprograms" the E3 ligase, altering its natural substrate specificity and directing it towards the POI that is tethered to the other end of the PROTAC molecule. nih.govnih.gov This induced proximity leads to the poly-ubiquitination of the POI, marking it for destruction by the proteasome. precisepeg.com

The prevalence of PEG linkers is due to a combination of beneficial properties that address many of the challenges in developing effective protein degraders. These linkers are composed of repeating ethylene (B1197577) glycol units, which impart distinct characteristics to the final PROTAC molecule. precisepeg.com

The primary rationales for using PEGylated linkers include:

Improved Solubility and Physicochemical Properties : PROTACs are often large, complex molecules that fall outside of traditional "drug-like" chemical space and can suffer from poor aqueous solubility. The inherent hydrophilicity of the PEG chain significantly improves the solubility of the entire molecule, which is crucial for its handling, formulation, and behavior in biological systems. precisepeg.combiochempeg.com This can also favorably impact cell permeability and oral absorption. biochempeg.combiochempeg.com

Optimal Length and Flexibility : The length of the linker is a critical parameter that dictates the ability of the PROTAC to simultaneously bind the POI and the E3 ligase to form a stable and productive ternary complex. nih.gov A linker that is too short can cause steric clashes, while one that is too long may fail to bring the two proteins into effective proximity for ubiquitination. PEG linkers offer a straightforward way to systematically vary the linker length by adding or removing glycol units, allowing for the empirical optimization of degradation efficiency. biochempeg.comnih.gov The six-unit length of a PEG6 linker provides a flexible chain of approximately 25 atoms, a length that has proven effective in many PROTAC systems.

Enhanced Biocompatibility : PEG is a well-known biocompatible polymer that is widely used in drug delivery and can reduce non-specific binding.

Synthetic Tractability : Bifunctional PEG linkers with a variety of reactive end-groups are commercially available, which greatly facilitates the modular and rapid assembly of PROTACs. nih.govbiochempeg.combiochempeg.com This enables the efficient synthesis of libraries for structure-activity relationship (SAR) studies.

Table 2: Rationale and Properties of PEGylated Linkers in PROTACs

| Property | Rationale for Use in PROTAC Design | Reference(s) |

|---|---|---|

| Solubility | The hydrophilic nature of the ethylene glycol units increases the overall aqueous solubility of the often-large and hydrophobic PROTAC molecule. | precisepeg.combiochempeg.com |

| Permeability | Can improve physicochemical properties that influence cell permeability and oral absorption. | nih.govbiochempeg.combiochempeg.com |

| Flexibility | Provides rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for forming a stable ternary complex. | |

| Length | The length is easily tunable by changing the number of PEG units, which is critical for achieving the optimal distance between the POI and E3 ligase for efficient ubiquitination. | nih.govbiochempeg.comnih.gov |

| Synthetic Accessibility | Readily available as bifunctional reagents, enabling rapid and modular synthesis, particularly in convergent strategies. | nih.govbiochempeg.combiochempeg.com |

| Biocompatibility | PEG is a well-established biocompatible material used in many approved therapeutics. | precisepeg.com |

Polyethylene (B3416737) Glycol (PEG6) as the Linker Component

Influence of PEG6 Length on PROTAC Efficiency

The length and composition of the linker connecting the E3 ligase ligand and the POI ligand are critical determinants of a PROTAC's performance. nih.gov The PEG6 linker in Thalidomide-NH-PEG6-NH2 provides a specific length of approximately 25-29 atoms, which directly influences the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase). nih.govnih.gov This spatial arrangement is crucial for effective ubiquitination. nih.gov

Research has consistently shown that there is no universally optimal linker length; instead, it must be empirically determined for each specific POI and E3 ligase pair. sigmaaldrich.comnih.gov A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. researchgate.net Conversely, an excessively long linker might lead to unfavorable flexibility, reducing the stability of the complex and potentially causing off-target effects or self-inhibition. nih.govresearchgate.net

The selection of a PEG6 linker offers several advantages, including enhanced hydrophilicity and water solubility for the resulting PROTAC, which can improve cell permeability and bioavailability. precisepeg.comresearchgate.net However, its impact on degradation efficiency is highly context-dependent. For example, studies on Bruton's tyrosine kinase (BTK) degraders revealed that PROTACs with longer linkers (≥4 PEG units) were potent, while those with very short linkers showed impaired binding affinity. nih.govresearchgate.net In another case targeting the estrogen receptor (ER), a 16-atom linker was found to be optimal for degradation. nih.govrsc.org Intriguingly, some studies have shown a non-linear relationship where both very short and longer linkers are effective, while intermediate lengths are not, highlighting the complexity of optimizing this parameter. nih.gov The PEG6 linker's length must therefore be validated within the context of a specific PROTAC to ensure it facilitates a conformationally sound and stable ternary complex, leading to efficient and maximal protein degradation (Dmax) at a low concentration (DC50).

Table 1: Representative Data on the Influence of Linker Length on PROTAC Efficiency This table presents illustrative data based on published findings demonstrating how linker length can affect the degradation of a hypothetical Target Protein X.

| PROTAC Compound | Linker Moiety | Linker Atom Length (Approx.) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity |

| PROTAC-X-1 | PEG2 | 11 | 250 | 65 | Low |

| PROTAC-X-2 | PEG4 | 17 | 45 | 92 | High |

| PROTAC-X-3 | PEG6 | 23 | 15 | 95 | High |

| PROTAC-X-4 | PEG8 | 29 | 80 | 88 | Moderate |

Terminal Amine (NH2) as the Reactive Handle for Target Ligand Conjugation

The terminal primary amine (-NH2) on the Thalidomide-NH-PEG6-NH2 molecule is a key functional group that enables its use as a versatile building block in PROTAC synthesis. tocris.comnih.gov This amine serves as a nucleophilic "handle" for covalent conjugation to a warhead—the ligand that binds to the target protein. lumiprobe.com The most common and robust method for this conjugation is amide bond formation. acs.org

In a typical synthetic workflow, the POI ligand is designed or modified to contain a carboxylic acid (-COOH) functional group. This carboxylic acid is then "activated" to make it more susceptible to nucleophilic attack by the amine. A common activation strategy involves converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. broadpharm.com The amine group of Thalidomide-NH-PEG6-NH2 can then react efficiently with the NHS ester under mild conditions to form a stable amide bond, thus linking the two halves of the PROTAC. broadpharm.combroadpharm.com Other coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be used to directly facilitate the reaction between a carboxylic acid and the amine. broadpharm.com

The reliability and high yield of these amine-reactive chemistries are crucial for constructing libraries of PROTACs where different linkers or warheads can be systematically tested to find the optimal degrader for a specific application. nih.gov The presence of the terminal amine on this building block simplifies the synthetic process, making the generation of novel PROTACs more efficient and accessible to researchers. nih.gov

Table 2: Common Conjugation Chemistries Involving the Terminal Amine Handle

| Reactive Group on POI Ligand | Coupling Reagent/Method | Resulting Linkage | Key Features |

| Carboxylic Acid (-COOH) | HATU, EDC/DMAP | Amide | Direct, one-pot reaction; high efficiency. |

| N-Hydroxysuccinimide Ester (-NHS) | Base (e.g., DIPEA) | Amide | Stable activated intermediate; reacts specifically with amines. |

| Isothiocyanate (-NCS) | Mild Base | Thiourea (B124793) | Forms a stable and robust thiourea bond. |

| Aldehyde (-CHO) | Reductive Amination (e.g., NaBH3CN) | Secondary Amine | Forms an initial imine, which is reduced to a stable amine. |

Molecular Interactions and Mechanistic Elucidation of Thalidomide Nh Peg6 Nh2 Based Protacs

Role of the PEG6 Linker in Modulating Ternary Complex Stability and Geometry

The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy, profoundly influencing the stability and geometry of the ternary complex. precisepeg.comnih.gov The choice of linker length, composition, and attachment points can dictate whether a productive ternary complex forms at all. nih.gov A linker that is too short may cause steric clashes, preventing simultaneous binding, while one that is too long may fail to effectively bring the two proteins together for ubiquitination. nih.gov

The Thalidomide-NH-PEG6-NH2 component provides a PEG-based linker, which has distinct properties. PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer several important characteristics:

Flexibility: PEG chains are highly flexible, allowing them to adopt a wide range of conformations. nih.govresearchgate.net This conformational plasticity can be advantageous, enabling the PROTAC to find an optimal orientation that maximizes favorable protein-protein contacts between the POI and CRBN, thereby stabilizing the ternary complex. nih.govarxiv.org

Length: A PEG6 linker provides a specific length (approximately 24 atoms, depending on the exact bonds). Studies have shown that degradation potency is highly dependent on linker length, with an optimal length existing for each specific POI-E3 ligase pair. nih.govnih.gov For example, a study on ERα-targeting PROTACs found a 16-atom linker to be significantly more potent than a 12-atom linker, despite similar binding affinities. nih.gov The PEG6 length is designed to span a suitable distance to allow for productive complex formation for a variety of target proteins.

The linker's flexibility and composition directly impact the geometry of the ternary complex, which in turn influences which lysine (B10760008) residues on the POI's surface are presented to the E2-conjugating enzyme associated with the CRL4^CRBN^ complex. biorxiv.orgbiorxiv.org Therefore, the PEG6 linker plays an active role in dictating the potential for productive ubiquitination by controlling the relative orientation and proximity of the key enzymatic components and the target substrate. arxiv.orgresearchgate.net

Kinetic Aspects of Target Protein Ubiquitination Facilitated by Thalidomide-NH-PEG6-NH2-based PROTACs

The formation of a stable ternary complex is a prerequisite for, but does not guarantee, efficient protein degradation. nih.gov The subsequent step, the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, is a critical kinetic bottleneck. nih.gov This process is catalyzed by the CRL4^CRBN^ E3 ligase, which is brought into proximity with the target by the PROTAC. nih.gov

The kinetics of ubiquitination depend on the geometry of the ternary complex. nih.govbiorxiv.org A "productive" complex is one that orients a surface-accessible lysine on the POI within the catalytic radius of the charged E2 enzyme bound to the E3 ligase complex. The flexibility of the PEG6 linker in a Thalidomide-NH-PEG6-NH2-based PROTAC allows the complex to sample various conformations, increasing the probability of achieving a productive geometry. biorxiv.orgbiorxiv.org

Several methods can be used to assess the kinetics of ubiquitination:

In Vitro Ubiquitination Assays: These cell-free assays reconstitute the key components of the UPS (E1, E2, E3 ligase, ubiquitin, ATP) along with the POI and the PROTAC. biorxiv.org The extent of POI ubiquitination can be monitored over time by Western blot, detecting the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated protein.

Cell-Based Ubiquitination Assays: Techniques like pulse-chase analysis or the use of tandem ubiquitin-binding entities (TUBEs) can be employed in cells to enrich for and detect ubiquitinated proteins. rsc.org

Targeted Mass Spectrometry: Quantitative mass spectrometry can identify specific lysine residues on the POI that are ubiquitinated and measure the rate of their modification in response to PROTAC treatment. sci-hub.se

Mechanisms of Proteasomal Degradation Triggered by Thalidomide-NH-PEG6-NH2-PROTACs

The final step in the PROTAC-mediated process is the recognition and degradation of the polyubiquitinated POI by the 26S proteasome. precisepeg.comnih.gov Polyubiquitination, specifically through chains linked via lysine 48 (K48) of ubiquitin, serves as the canonical signal for proteasomal degradation. nih.gov

The mechanism proceeds as follows:

Ubiquitin Chain Formation: Following the formation of a productive ternary complex facilitated by the Thalidomide-NH-PEG6-NH2-based PROTAC, the CRL4^CRBN^ E3 ligase catalyzes the covalent attachment of a chain of ubiquitin molecules to one or more lysine residues on the POI. nih.gov

Proteasome Recognition: The polyubiquitin (B1169507) chain on the POI is recognized by ubiquitin receptors within the 19S regulatory particle of the 26S proteasome.

Unfolding and Translocation: The target protein is then unfolded in an ATP-dependent process and threaded into the 20S core particle of the proteasome, which contains the active proteolytic sites.

Proteolysis: The POI is cleaved into small peptides, and the ubiquitin molecules are recycled by deubiquitinating enzymes (DUBs) for future use.

A key feature of this mechanism is its catalytic nature. A single PROTAC molecule can induce the degradation of multiple POI molecules because it is released after the ubiquitinated substrate is committed to degradation and can then recruit another POI to the E3 ligase. nih.gov This catalytic action allows PROTACs to be effective at sub-stoichiometric concentrations, a major advantage over traditional inhibitors that require high occupancy to be effective. nih.gov The efficacy of this entire process is dependent on the cellular levels and functionality of the components of the CRL4^CRBN^ complex and the proteasome. nih.gov

Advanced Research Applications and Future Directions for Thalidomide Nh Peg6 Nh2 in Targeted Protein Degradation

Design and Synthesis of Next-Generation PROTACs Utilizing Thalidomide-NH-PEG6-NH2

The modular nature of Thalidomide-NH-PEG6-NH2 makes it an invaluable building block for next-generation PROTACs. Its thalidomide (B1683933) component effectively hijacks the CRL4-CRBN E3 ligase complex, one of the most widely utilized ligases in PROTAC development. nih.govnih.gov The terminal amine allows for straightforward amide bond formation or other coupling chemistries with a wide array of POI-binding ligands, enabling the rapid synthesis of novel degraders.

Development of PROTACs for Previously Undruggable Protein Targets

A significant advantage of TPD is its potential to target proteins that have historically been considered "undruggable" by traditional small-molecule inhibitors. nih.govmdpi.com These proteins, such as transcription factors and scaffolding proteins, often lack the well-defined enzymatic active sites that inhibitors typically target. mdpi.com PROTACs circumvent this limitation by requiring only a binding event to bring the target protein into proximity with an E3 ligase, rather than inhibiting its function directly. mdpi.com

Thalidomide-NH-PEG6-NH2 is instrumental in this endeavor. By conjugating it to ligands that bind to even shallow or transient pockets on a target protein, researchers can create PROTACs that induce its degradation. For example, the degradation of transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos) by thalidomide and its analogs serves as a foundational example of targeting undruggable proteins. nih.govnih.gov This principle is extended through PROTACs, where the Thalidomide-NH-PEG6-NH2 moiety can be linked to ligands for other challenging targets, such as STAT proteins or c-Myc, transforming them into degradable substrates. mdpi.com The event-driven, catalytic mechanism of these PROTACs allows for sustained protein knockdown at low compound concentrations. nih.gov

Strategies for Overcoming Resistance Mechanisms in Targeted Degradation

Acquired drug resistance is a major obstacle in cancer therapy, often arising from mutations in the target protein that prevent inhibitor binding or from target protein overexpression. frontiersin.orgnih.gov PROTACs offer a powerful strategy to overcome such resistance. nih.govfrontiersin.org Because PROTAC-mediated degradation can often tolerate mutations in the target's active site (as long as the PROTAC's binding ligand can still recognize the protein), they can remain effective where traditional inhibitors fail. frontiersin.org

Furthermore, in cases of resistance due to target overexpression, the catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, providing a more robust and sustained therapeutic effect. nih.gov While resistance to PROTACs themselves can occur, for instance, through mutations in the E3 ligase machinery, the modular design enabled by building blocks like Thalidomide-NH-PEG6-NH2 allows for the development of new PROTACs that recruit different E3 ligases to circumvent this issue. nih.gov

Combinatorial Library Design and High-Throughput Screening of Thalidomide-NH-PEG6-NH2-based PROTACs

The straightforward conjugation chemistry afforded by the terminal amine of Thalidomide-NH-PEG6-NH2 makes it highly suitable for combinatorial chemistry and high-throughput screening (HTS) approaches to accelerate degrader discovery. strath.ac.uk By reacting this E3 ligase-linker component with a diverse library of target-binding warheads, vast collections of PROTACs can be rapidly synthesized. strath.ac.uknih.gov

These libraries can then be subjected to HTS to identify molecules that effectively degrade a specific POI. tamu.edu This process allows for the empirical optimization of not just the target binder, but also the linker type and length, and the E3 ligase ligand, which are all critical determinants of a successful PROTAC. strath.ac.uk Direct-to-biology approaches, where unpurified reaction products are screened directly in cellular assays, can further expedite the discovery timeline. strath.ac.uk

| Component | Building Block | Variation | Purpose |

|---|---|---|---|

| E3 Ligase Ligand-Linker | Thalidomide-NH-PEG6-NH2 | Fixed Component | Recruits CRBN E3 Ligase |

| Target Ligand (Warhead) | Library of Kinase Binders | 100+ distinct scaffolds | Binds to various protein kinases |

| Coupling Chemistry | Amide Bond Formation | Standardized Reaction | Links the two components |

| Resulting Library | ~100+ Unique PROTACs | Variable Target Specificity | Screening for potent kinase degraders |

Application of Thalidomide-NH-PEG6-NH2 as a Chemical Probe for E3 Ligase Biology

Beyond its role as a PROTAC building block, Thalidomide-NH-PEG6-NH2 can be adapted for use as a chemical probe to investigate the biology of the CRBN E3 ligase. themarkfoundation.org By attaching a reporter molecule, such as a fluorophore (e.g., BODIPY or Cyanine dyes) or an affinity tag (e.g., biotin), to the terminal amine, researchers can create powerful tools for biochemical and cellular assays. nih.gov

These fluorescent probes can be used in high-sensitivity assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) to study the binding affinity of thalidomide and its analogs to the CRBN-DDB1 complex. nih.gov Such assays are crucial for characterizing new CRBN ligands and for screening compound libraries to identify novel E3 ligase modulators. nih.gov Biotinylated versions can be used for affinity pulldown experiments to identify proteins that interact with the CRBN complex.

Integration of Thalidomide-NH-PEG6-NH2 into Hybrid Degradation Platforms (e.g., Molecular Glues, DUBTACs)

The thalidomide core of Thalidomide-NH-PEG6-NH2 is the prototypical example of a "molecular glue" degrader. nih.govpromegaconnections.com Molecular glues are small molecules that induce a novel protein-protein interaction, in this case between CRBN and its "neosubstrates" (like IKZF1/3), leading to their degradation. nih.govnih.gov While PROTACs physically link a target protein to an E3 ligase, molecular glues reshape the surface of the E3 ligase to recognize new targets. nih.govpromegaconnections.com

Research into thalidomide-based PROTACs and molecular glues is highly synergistic. Understanding the structural basis of how thalidomide and its analogs modulate CRBN's substrate specificity informs the rational design of both more effective molecular glues and the E3 ligase-binding elements of PROTACs. nih.govchemrxiv.org The insights gained from PROTACs built with Thalidomide-NH-PEG6-NH2 can thus contribute to the development of novel molecular glues with tailored substrate profiles.

Furthermore, the principles of induced proximity are being expanded to other platforms. For instance, Deubiquitinase-targeting chimeras (DUBTACs) aim to protect a target protein from degradation by recruiting a deubiquitinating enzyme. The modular nature of Thalidomide-NH-PEG6-NH2 provides a conceptual framework for designing such alternative chimeric molecules.

Computational and Structural Biology Approaches in Rational Design of Thalidomide-NH-PEG6-NH2-based Degraders

The rational design of effective protein degraders heavily relies on computational and structural biology tools. nih.govspringernature.com These approaches are essential for understanding and optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is a key determinant of degradation efficiency.

Computational methods, including molecular docking and molecular dynamics simulations, are used to predict how a PROTAC will mediate the interaction between the target protein and the E3 ligase. nih.gov The length and flexibility of the PEG6 linker in Thalidomide-NH-PEG6-NH2 are critical parameters in these models, as they dictate the possible orientations of the two proteins and the stability of the resulting ternary complex. chemrxiv.org Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution snapshots of these ternary complexes, revealing the specific protein-protein and protein-ligand interactions that lead to successful ubiquitination. princeton.edu This detailed structural information is invaluable for rationally designing next-generation degraders with improved potency and selectivity. chemrxiv.org

| Technique | Application in PROTAC Design | Relevance to Thalidomide-NH-PEG6-NH2 |

|---|---|---|

| Molecular Docking | Predicts binding mode of warhead to POI and thalidomide to CRBN. | Confirms engagement of the thalidomide moiety in the CRBN binding pocket. |

| Molecular Dynamics (MD) | Simulates the flexibility and conformational landscape of the PROTAC and the ternary complex. | Evaluates how the PEG6 linker's flexibility influences ternary complex stability. |

| X-ray Crystallography | Provides high-resolution atomic structures of the ternary complex. | Reveals precise interactions and guides linker optimization for improved potency. |

| Cryo-Electron Microscopy (Cryo-EM) | Determines the structure of large, flexible protein complexes. | Useful for analyzing the dynamic conformations of the complete CRL4-CRBN-PROTAC-POI complex. |

Q & A

Q. What is the structural and functional significance of the PEG6 linker in Thalidomide-NH-PEG6-NH2 (hydrochloride)?

The PEG6 linker enhances solubility and flexibility, enabling optimal spatial orientation between the thalidomide-derived E3 ligase-binding moiety and the target protein ligand in PROTAC (Proteolysis-Targeting Chimera) design. The hexaethylene glycol chain reduces steric hindrance and improves pharmacokinetic properties, which is critical for cellular uptake and proteasomal degradation efficiency .

Q. How should researchers validate the stability of Thalidomide-NH-PEG6-NH2 (hydrochloride) under experimental conditions?

Stability validation requires:

- HPLC-MS analysis to monitor degradation products after exposure to varying pH (4–9), temperatures (4°C–37°C), and light conditions.

- Circular dichroism (CD) spectroscopy to assess conformational changes in aqueous vs. organic solvents (e.g., DMSO, acetonitrile) .

- Storage at -20°C in anhydrous, light-protected vials to minimize hydrolysis and oxidation, with aliquots prepared to avoid freeze-thaw cycles .

Q. What are the recommended methods to confirm the compound’s purity and batch-to-batch consistency?

- Reverse-phase HPLC with UV detection at 254 nm (≥95% purity threshold).

- NMR spectroscopy (1H, 13C) to verify structural integrity, focusing on the PEG6 chain’s ethylene oxide peaks (δ 3.5–3.7 ppm) and thalidomide’s aromatic protons (δ 7.0–7.5 ppm) .

- Mass spectrometry (ESI-TOF) to confirm molecular weight (expected [M+H]+: 467.92) and rule out adduct formation .

Advanced Research Questions

Q. How can researchers optimize the degradation efficiency of PROTACs incorporating Thalidomide-NH-PEG6-NH2 (hydrochloride)?

- Linker length optimization : Compare PEG6 with shorter (PEG2–PEG4) or longer (PEG8–PEG12) linkers to balance target engagement and cellular permeability .

- Ternary complex assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify E3 ligase–PROTAC–target protein binding affinities .

- Time-course western blotting to monitor target protein degradation (e.g., BRD4, ERα) at 6–24 hours post-treatment, with MG-132 (proteasome inhibitor) as a negative control .

Q. What experimental strategies resolve contradictions in PROTAC activity data across cell lines?

Contradictions may arise from:

- Cell-type-specific ubiquitin-proteasome system (UPS) activity : Validate using a luciferase-based UPS reporter assay (e.g., ProteoStat) .

- Off-target effects : Perform CRISPR-Cas9 knockout of the target protein or E3 ligase (e.g., CRBN) to confirm mechanism-specific degradation .

- Batch variability : Cross-validate with independent synthesis batches and include positive controls (e.g., dBET1 for BRD4 degradation) .

Q. How can the amine terminus (-NH2) of Thalidomide-NH-PEG6-NH2 (hydrochloride) be functionalized for target-specific conjugates?

- NHS ester coupling : React with carboxylic acid-containing target ligands (e.g., kinase inhibitors) in anhydrous DMF or DMSO (pH 8.5, 4°C, 12–16 hours) .

- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified payloads (e.g., fluorescent tags, biotin) .

- Quality control : Confirm conjugation efficiency via MALDI-TOF or SDS-PAGE with Coomassie staining .

Q. What analytical approaches differentiate between covalent and non-covalent interactions in PROTAC systems using this compound?

- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target protein in the presence of PROTAC to confirm non-covalent ternary complex formation .

- Competitive pull-down assays : Use excess free thalidomide or target ligand to displace PROTAC binding .

- X-ray crystallography/cryo-EM : Resolve PROTAC-induced E3 ligase–target protein structural interfaces .

Methodological Notes

- Critical reagents : Include Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds during conjugation and proteasome inhibitors (e.g., bortezomib) as experimental controls .

- Data interpretation : Normalize degradation efficiency to cell viability assays (e.g., MTT, CellTiter-Glo) to distinguish cytotoxic effects from target-specific degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.